molecular formula C9H19NO2 B12643091 Piperidine-1,2-diethanol CAS No. 84681-78-7

Piperidine-1,2-diethanol

Cat. No.: B12643091
CAS No.: 84681-78-7
M. Wt: 173.25 g/mol
InChI Key: KEIMDCSRTSXXBP-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of organic chemistry and medicinal drug discovery. mdpi.comresearchgate.net This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net The significance of the piperidine ring lies in its ability to serve as a versatile building block, offering a three-dimensional framework that can be readily functionalized to modulate physicochemical and biological properties. mdpi.comthieme-connect.comresearchgate.net

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. mdpi.comresearchgate.net In fact, a significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle, with piperidine being one of the most common. researchgate.net The introduction of chiral centers within the piperidine scaffold can further enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.comresearchgate.net The ability to synthesize a wide variety of substituted piperidines has made it a popular and important core structure for organic chemists. mdpi.comresearchgate.net

Rationale for Dedicated Research on Piperidine-1,2-diethanol

This compound, with the chemical formula C9H19NO2, is a specific derivative of piperidine that warrants dedicated research due to its unique structural features and potential applications. ontosight.ainih.gov The presence of two hydroxyl groups on the ethanol (B145695) side chains introduces hydrophilicity and provides reactive sites for further chemical modifications. ontosight.airayeneh.com This diethanol functionality, combined with the piperidine ring, creates a molecule with potential as a versatile intermediate in the synthesis of more complex chemical entities. ontosight.ai

The diethanolamine (B148213) substructure itself is known for a variety of industrial applications, including use as a surfactant, emulsifier, corrosion inhibitor, and in the production of herbicides and pesticides. diplomatacomercial.comrockchemicalsinc.comgvchem.comalphachem.biz Research into this compound is driven by the prospect of combining the well-established properties of the piperidine scaffold with the versatile reactivity of the diethanolamine moiety. This could lead to the development of novel compounds with unique characteristics for use in pharmaceuticals, agrochemicals, and material science. ontosight.ai For instance, it has been explored as a building block in the synthesis of analgesics and antihistamines. ontosight.ai

Scope and Objectives of the Research Outline

The primary objective of this research outline is to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to the fundamental chemical and physical properties, as well as the established and potential applications in advanced chemical research.

This article will systematically present:

The intrinsic chemical and physical properties of this compound, including its molecular formula, weight, and other identifying characteristics.

A summary of its known applications as a building block and intermediate in various fields of chemical synthesis.

This research outline aims to serve as a foundational resource for chemists and researchers interested in the specific attributes and potential of this compound, encouraging further investigation into its synthetic utility and novel applications.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C9H19NO2 nih.gov
Molecular Weight 173.25 g/mol nih.gov
IUPAC Name 2-[1-(2-hydroxyethyl)piperidin-2-yl]ethanol nih.gov
CAS Number 84681-78-7 nih.gov
Boiling Point 140-150°C at 10 mmHg ontosight.ai
Density Approximately 0.98 g/cm³ ontosight.ai
Appearance Colorless liquid ontosight.ai
Solubility Soluble in water and other solvents ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84681-78-7

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-[1-(2-hydroxyethyl)piperidin-2-yl]ethanol

InChI

InChI=1S/C9H19NO2/c11-7-4-9-3-1-2-5-10(9)6-8-12/h9,11-12H,1-8H2

InChI Key

KEIMDCSRTSXXBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCO)CCO

Origin of Product

United States

Synthetic Methodologies for Piperidine 1,2 Diethanol and Its Derivatives

Established Reaction Pathways for Piperidine (B6355638) Ring Construction

The construction of the piperidine ring can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. Key methodologies include cyclization reactions, the reduction of pyridine-based precursors, multi-component reactions, and ring-closing metathesis.

Cyclization Reactions (e.g., N-Heterocyclization)

Intramolecular cyclization is a cornerstone of piperidine synthesis, involving the formation of a carbon-nitrogen bond to close the six-membered ring. nih.govbeilstein-journals.org These reactions often start from acyclic precursors containing a nitrogen atom and a suitably positioned electrophilic or nucleophilic group.

A common approach is the N-heterocyclization of primary amines with diols, a reaction that can be catalyzed by transition metals such as iridium complexes. This method allows for the synthesis of various five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another strategy involves the intramolecular cyclization of amino-aldehydes, which can be mediated by cobalt(II) catalysts. nih.gov

Reductive amination of dicarbonyl compounds is another powerful tool for piperidine synthesis. beilstein-journals.org Additionally, intramolecular aza-Michael reactions, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule, provide an effective route to substituted piperidines. nih.gov The stereoselectivity of these cyclization reactions can often be controlled by the use of chiral catalysts or auxiliaries.

Reduction of Pyridinium (B92312) Salts and Related Heterocycles

The reduction of readily available pyridine (B92270) and pyridinium salt precursors offers a direct route to the saturated piperidine core. tandfonline.comtandfonline.com The full reduction of pyridines can be achieved through catalytic hydrogenation, often under harsh conditions using transition metal catalysts. nih.govdtic.mil A significant advantage of this approach is that the heterocyclic ring is already formed. tandfonline.comtandfonline.com

The reduction of pyridinium salts with reagents like sodium borohydride (B1222165) (NaBH₄) provides a milder alternative, often yielding 1,2,5,6-tetrahydropyridines regioselectively. tandfonline.comtandfonline.com The efficiency and outcome of these reductions can be influenced by the nature of the substituents on both the pyridine ring and the nitrogen atom. tandfonline.comtandfonline.comresearchgate.net More recently, strategies have been developed that utilize a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates to generate N-(hetero)arylpyridinium salts, which can then be reduced to the corresponding piperidines. chemrxiv.orgchemrxiv.org

Multi-Component Reaction Approaches (e.g., Mannich Reaction)

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org The Mannich reaction is a classic example of a three-component reaction that is widely used for the synthesis of piperidine derivatives. researchgate.netacs.org

In a typical Mannich reaction for piperidone synthesis, a primary amine, an aldehyde, and two molecules of a β-ketoester or a similar C-H acidic compound are condensed together. dtic.milacs.org This approach allows for the construction of highly functionalized piperidine scaffolds in a single step. researchgate.net The reaction can be catalyzed by various agents, including TMSI, and often proceeds with high diastereoselectivity. researchgate.net

Inspired by the biosynthesis of piperidine alkaloids, stereoselective three-component vinylogous Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines. rsc.orgscispace.comrsc.org These reactions can utilize chiral auxiliaries, such as α-methyl benzylamine, to induce stereocontrol. rsc.org

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of carbo- and heterocyclic rings, including piperidines. semanticscholar.orgnih.gov This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethylene. semanticscholar.orgacs.org

RCM provides a reliable method for the synthesis of unsaturated piperidines from acyclic diene precursors. tandfonline.comtandfonline.com The substrates for RCM are often readily prepared, and the reaction conditions are generally mild, tolerating a wide range of functional groups. semanticscholar.org This methodology has been successfully applied to the synthesis of various piperidine-containing natural products and their analogues. researchgate.net The strategic placement of substituents on the acyclic precursor allows for the synthesis of a diverse range of substituted piperidines. acs.org

Targeted Synthesis of Piperidine-1,2-diethanol and its Direct Precursors

The synthesis of specifically substituted piperidines, such as this compound, often requires more tailored approaches that can control the stereochemistry at the C2 position.

Stereoselective and Enantioselective Synthesis Approaches

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. Several strategies have been developed for the stereoselective and enantioselective synthesis of piperidine derivatives, including those that can serve as precursors to this compound.

One common strategy involves the use of chiral starting materials. For instance, enantiopure N-Boc piperidine-2-ethanol has been utilized as a starting material for the synthesis of various alkaloids. researchgate.net The enantiomers of 2-piperidineethanol (B17955) can be obtained through enzymatic kinetic resolution of the racemic mixture. nih.gov

Asymmetric reduction of pyridinium salts is another powerful method for accessing enantioenriched piperidines. acs.org Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts, using chiral ligands such as MeO-BoQPhos, has been shown to produce high levels of enantioselectivity. acs.org

The diastereoselective Mannich reaction, employing chiral auxiliaries like (+)-(S,S)-pseudoephedrine, allows for the preparation of β-aminocarbonyl compounds which can be subsequently cyclized to form highly enantioenriched piperidine structures. rsc.org Furthermore, organocatalyzed intramolecular aza-Michael reactions have been successfully employed for the synthesis of N-protected 2-piperidineethanol precursors with high enantiomeric excess. nih.gov

Below is a table summarizing various synthetic approaches to chiral piperidine derivatives:

Methodology Key Features Example Application Stereocontrol
Enzymatic Kinetic ResolutionSeparation of enantiomers from a racemic mixture.Resolution of (±)-2-piperidineethanol.High enantioselectivity.
Asymmetric ReductionEnantioselective hydrogenation of prochiral precursors.Ir-catalyzed hydrogenation of 2-alkyl-pyridinium salts.High enantiomeric ratios (up to 93:7 er). acs.org
Chiral Auxiliary-Mediated Mannich ReactionUse of a chiral auxiliary to direct stereochemistry.Synthesis of β-aminocarbonyl compounds using (+)-(S,S)-pseudoephedrine.High diastereoselectivity. rsc.org
Organocatalyzed aza-Michael ReactionIntramolecular cyclization catalyzed by a chiral organic molecule.Synthesis of N-Boc 2-piperidineethanol precursors.High enantiomeric excess. nih.gov

The following table details specific research findings on the stereoselective synthesis of piperidine derivatives:

Reaction Type Catalyst/Auxiliary Substrate Product Yield/Selectivity
Asymmetric Hydrogenation[Ir(cod)Cl]₂ / MeO-BoQPhos2-Alkyl-pyridinium saltsEnantioenriched 2-alkyl-piperidinesUp to 93:7 er. acs.org
Diastereoselective Mannich Reaction(+)-(S,S)-pseudoephedrineAldehyde, amine, and ketoneβ-Aminocarbonyl compoundsHigh yield and diastereoselectivity. rsc.org
Enzymatic ResolutionLipase(±)-2-PiperidineethanolEnantiopure (R)- and (S)-2-piperidineethanolHigh enantiomeric excess. nih.gov
Chiral Auxiliary and Organocatalysis Strategies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure targets. wikipedia.org For instance, O-derivatized amino sugars such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine have been successfully used as chiral auxiliaries in the enantioselective synthesis of piperidine alkaloids. researchgate.net These auxiliaries leverage the steric and stereoelectronic properties of carbohydrates to achieve high diastereofacial differentiation in nucleophilic additions. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org This approach has been applied to the synthesis of polysubstituted piperidines through domino reactions, allowing for the formation of multiple contiguous stereocenters in a single step with excellent enantioselectivity. acs.org A biomimetic, organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been developed using the readily available and inexpensive organocatalyst L-proline. rsc.orgacs.org This method proceeds without the need for protecting groups and can produce compounds in high enantiomeric excess (up to 97% ee). acs.org Hybrid bio-organocatalytic cascades have also been developed, combining the strengths of biocatalysis and organocatalysis to create efficient synthetic pathways to chiral piperidines. rsc.orgnih.govrsc.org

StrategyCatalyst/Auxiliary ExampleKey TransformationTypical Outcome
Chiral Auxiliary D-arabinopyranosylamineDomino Mannich–Michael reactionHigh diastereoselectivity in N-arabinosyl dehydropiperidinones. cdnsciencepub.com
Organocatalysis L-prolineBiomimetic Mannich reactionAsymmetric introduction of heterocycles into ketones; synthesis of (+)-pelletierine. acs.org
Hybrid Catalysis Transaminase & ProlineBio-organocatalytic cascadeSynthesis of 2-substituted piperidines via in situ generation of a reactive imine. rsc.orgrsc.org
Enzymatic Resolution and Chemoenzymatic Methods

Enzymatic and chemoenzymatic methods offer highly selective and environmentally benign routes to chiral piperidines. nih.gov Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures, where an enzyme selectively reacts with one enantiomer, allowing for the separation of both. nih.gov This method is particularly cost-effective when the racemic starting material is inexpensive and readily available. nih.gov For 2-piperidineethanol, a close structural analog of this compound, enzymatic kinetic resolution has been employed to obtain the enantiopure isomers. nih.gov The resolution typically targets the hydroxyl group for selective enzymatic acylation or hydrolysis. nih.gov

Chemoenzymatic approaches combine chemical synthesis with biocatalysis to achieve efficient and stereoselective transformations. nih.govacs.org A general chemo-enzymatic strategy for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. nih.govacs.org This process often involves a key stereoselective one-pot cascade reaction using enzymes like amine oxidases and ene imine reductases. nih.govacs.org Such methods have proven valuable in the synthesis of several therapeutic compounds, highlighting the utility of combining chemical and biological catalysis. nih.govacs.org

MethodKey Enzyme(s) / ProcessApplicationAdvantage
Enzymatic Resolution LipasesKinetic resolution of racemic 2-piperidineethanol via selective acylation. nih.govCost-effective route to enantiopure starting materials from cheap racemates. nih.gov
Chemoenzymatic Synthesis Amine Oxidase / Ene Imine ReductaseAsymmetric dearomatization of activated pyridines. nih.govacs.orgHigh stereoselectivity and efficiency in creating chiral piperidines. nih.govacs.org
Control of Stereocenters in this compound Synthesis

Achieving control over multiple stereocenters is a significant challenge in the synthesis of complex molecules like this compound, which contains a stereocenter at the C2 position of the piperidine ring. The stereoselective synthesis of substituted piperidines often relies on methods that can precisely control the spatial arrangement of substituents.

One powerful approach is the diastereoselective reductive cyclization of amino acetals, where the stereochemistry established in a preceding nitro-Mannich reaction is retained during the ring-forming step. nih.gov The hydrogenation of substituted pyridines is another common method, where the choice of catalyst and conditions can influence the diastereoselectivity, often favoring the formation of cis-isomers. rsc.org These cis-piperidines can subsequently be converted to their trans-diastereoisomers through epimerization strategies that utilize conformational control. rsc.org Furthermore, diastereoselective lithiation of an existing piperidine ring followed by trapping with an electrophile allows for the introduction of new substituents with high stereocontrol. rsc.org The use of carbohydrate-based chiral auxiliaries has also proven effective in domino reactions that furnish N-substituted dehydropiperidinones with high diastereoselectivity, which can then be further elaborated to variously substituted piperidine derivatives. researchgate.netcdnsciencepub.com

Protecting Group Chemistry in Advanced Syntheses

In multi-step syntheses of complex molecules like this compound, protecting groups are essential tools to ensure chemoselectivity. wikipedia.org These groups temporarily mask reactive functional groups, preventing them from participating in undesired side reactions. organic-chemistry.org this compound possesses three reactive sites: a secondary amine and two primary hydroxyl groups. Each of these requires careful consideration for protection and deprotection.

The secondary amine of the piperidine ring is nucleophilic and can be protected by converting it into a carbamate, such as a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgorganic-chemistry.org The Boc group is stable under many reaction conditions but can be readily removed with strong acids, while the Fmoc group is cleaved under basic conditions, often using piperidine itself. wikipedia.orgorganic-chemistry.org This differential stability allows for orthogonal protection strategies, where one group can be removed without affecting another. wikipedia.org

The two hydroxyl groups can be protected as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or acetals. wikipedia.org Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are common choices due to their ease of installation and removal using fluoride (B91410) ion sources. wikipedia.org For 1,2-diols, cyclic protecting groups like isopropylidene or benzylidene acetals can be employed to protect both hydroxyl groups simultaneously. wikipedia.orgacs.org The judicious choice of protecting groups is critical for the successful synthesis, ensuring that they are stable during subsequent reaction steps and can be removed selectively and in high yield when no longer needed. uchicago.edu

Functional GroupProtecting Group ExampleAbbreviationDeprotection Conditions
Amine tert-ButyloxycarbonylBocStrong acid (e.g., TFA, HCl). wikipedia.orgorganic-chemistry.org
Amine 9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine in DMF). wikipedia.org
Hydroxyl tert-ButyldimethylsilylTBDMS/TBSFluoride source (e.g., TBAF). wikipedia.org
1,2-Diol Isopropylidene Acetal-Aqueous acid. wikipedia.org

Green Chemistry Approaches in Piperidine-Containing Compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itrasayanjournal.co.in In the synthesis of piperidine-containing compounds, these principles are applied to develop more sustainable and environmentally friendly methods. An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are valuable intermediates for piperidines. nih.govresearchgate.net This methodology offers significant advantages over classical routes like the Dieckman condensation by minimizing waste and avoiding harsh reagents. nih.govresearchgate.net

Key aspects of green chemistry in this context include the use of safer solvents, catalytic reactions, and processes that improve atom economy. unibo.itrasayanjournal.co.in For example, water has been utilized as a catalyst in some synthetic procedures for piperidines, leveraging hydrogen bonding to facilitate the reaction. ajchem-a.com The development of one-pot, multicomponent reactions is another important green strategy, as it reduces the number of synthetic steps, minimizes purification processes, and consequently decreases solvent usage and waste generation. ajchem-a.com While piperidine is often used for Fmoc deprotection in solid-phase peptide synthesis, research has focused on finding greener alternatives to reduce its use. unibo.itrsc.org

Derivatization Strategies of this compound

Chemical Modifications of Hydroxyl and Amine Functionalities

The functional groups of this compound—a secondary amine and two primary hydroxyl groups—offer multiple handles for chemical modification to generate a diverse range of derivatives. The piperidine ring is a versatile scaffold in organic chemistry, and its derivatives are widely explored for various applications. ijnrd.org

The two primary hydroxyl groups can undergo a variety of common transformations. They can be esterified using acyl chlorides or carboxylic anhydrides, or converted to ethers through Williamson ether synthesis. Oxidation of the primary alcohols can yield aldehydes or, with stronger oxidizing agents, carboxylic acids, depending on the reaction conditions.

The secondary amine in the piperidine ring is nucleophilic and can be readily alkylated or acylated. Reductive amination is a common method for introducing a wide range of substituents onto the nitrogen atom. nih.govmdpi.com Furthermore, the nitrogen can be used to form ureas, thioureas, or sulfonamides by reacting it with isocyanates, isothiocyanates, or sulfonyl chlorides, respectively. These modifications allow for the systematic exploration of the chemical space around the this compound core, enabling the tuning of its physicochemical properties for various applications.

Chemical Transformations and Reaction Mechanisms of Piperidine 1,2 Diethanol

Fundamental Reactivity of the Piperidine (B6355638) Ring System

The chemical behavior of Piperidine-1,2-diethanol is fundamentally governed by the reactivity of its core structure, the piperidine ring. This saturated heterocyclic amine, a six-membered ring containing five carbon atoms and one nitrogen atom, exhibits reactivity influenced by the lone pair of electrons on the nitrogen and the C-H and N-H bonds of the saturated ring.

The piperidine ring's reactivity towards substitution reactions is dictated by the electronic nature of the nitrogen atom and the ring carbons.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom in an sp3 hybridized orbital makes the piperidine ring a potent nucleophile and a moderately strong base. wikipedia.orguoanbar.edu.iq It readily reacts with electrophiles at the nitrogen atom. Piperidine is widely used as a nucleophile in substitution reactions, such as in the cleavage of modified nucleotides in DNA sequencing and as a base for the deprotection of Fmoc-amino acids in peptide synthesis. wikipedia.org In reactions with activated pyridinium (B92312) ions, piperidine acts as the incoming nucleophile, leading to a substitution product. nih.gov

Electrophilic Substitution: In contrast, the piperidine ring is highly deactivated towards electrophilic substitution at its carbon atoms. uoanbar.edu.iq The electronegative nitrogen atom exerts an electron-withdrawing inductive effect, reducing the electron density of the ring carbons. uoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atom is protonated, forming a positively charged piperidinium ion. This positive charge further deactivates the ring, making reactions like nitration and halogenation feasible only under very harsh conditions. uoanbar.edu.iq Electrophilic substitution can be facilitated if the ring bears strongly electron-donating substituents, which can activate the ring and direct the substitution. youtube.com

The piperidine ring can undergo a variety of oxidation and reduction reactions, which are key pathways for its synthesis and functionalization.

Reduction: The most common method for synthesizing the piperidine scaffold is through the reduction of pyridine (B92270). wikipedia.org This can be achieved via catalytic hydrogenation using catalysts such as nickel, rhodium, or platinum oxide under hydrogen pressure. uoanbar.edu.iqdtic.milyoutube.com Chemical reduction using reagents like sodium in ethanol (B145695) (a modified Birch reduction) is also an effective method to produce the saturated piperidine ring from its aromatic precursor. wikipedia.orguoanbar.edu.iq

Oxidation: The oxidation of piperidines can yield several different products depending on the oxidant and reaction conditions.

N-Oxidation: Reaction with ozone can lead to the formation of N-hydroxypiperidine. researchgate.net

Dehydrogenation: Oxidation can result in the formation of a cyclic imine, 2,3,4,5-tetrahydropyridine. wikipedia.orgacs.org This can be achieved with reagents like calcium hypochlorite, which first forms an N-chloropiperidine intermediate that subsequently undergoes dehydrohalogenation. wikipedia.org

Ring Opening and Fragmentation: Atmospheric photo-oxidation, initiated by hydroxyl (OH) radicals, proceeds via hydrogen abstraction from both the N-H and C-H bonds. acs.org This leads to a complex mixture of products, including the cyclic imine as a major product, as well as minor products like 1-nitropiperidine and 1-nitrosopiperidine in the presence of nitrogen oxides. acs.org

Detailed Mechanistic Investigations

While detailed mechanistic studies focusing exclusively on this compound are limited in the available literature, its reactivity, particularly in key industrial applications like CO2 absorption, can be understood by examining analogous systems and applying fundamental chemical principles.

Specific kinetic data for the reaction of CO2 with this compound is not extensively reported. However, the kinetics of CO2 absorption into aqueous solutions of structurally similar amines, such as 1-(2-Hydroxyethyl)-piperidine and piperazine, have been studied and provide a strong basis for understanding its likely behavior.

A study on 1-(2-Hydroxyethyl) piperidine (1-(2-HE)PP) determined reaction rate constants using the stopped-flow technique. The reaction was analyzed according to the base-catalyzed hydration mechanism. researchgate.net The observed pseudo-first-order rate constant (k₀) and the second-order reaction rate constant (k₂) were measured at various concentrations and temperatures. researchgate.net Similarly, extensive kinetic studies on piperazine (PZ), a cyclic diamine, show it to be a highly reactive solvent for CO2 capture. nih.govrug.nlrsc.org

The table below presents kinetic data for the analogous compound 1-(2-Hydroxyethyl) piperidine, illustrating the typical range of reaction rates.

Temperature (K)Amine Concentration (kmol/m³)Second-Order Rate Constant, k₂ (m³ kmol⁻¹ s⁻¹)
2930.20154.3
2980.20224.1
3030.20319.2
3080.20448.7
3130.20621.5
3030.50330.1
3031.00345.6
Data derived from a kinetic study on the analogous compound 1-(2-Hydroxyethyl) piperidine. researchgate.net

For the reaction of secondary amines like this compound with CO2, the most widely accepted mechanism proceeds through a zwitterionic intermediate. researchgate.net

Formation of Zwitterion: The reaction is initiated by the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the CO2 molecule. This forms a transient, unstable zwitterionic intermediate (piperidine-1-carboxylate). researchgate.net

Deprotonation: The zwitterion is then deprotonated by a base present in the solution. In aqueous amine solutions, this base is typically another amine molecule, a water molecule, or a hydroxide ion. This base-catalyzed deprotonation is often the rate-determining step and leads to the formation of a stable carbamate and a protonated base. nih.govresearchgate.net

The transition state for the initial C-N bond formation involves the approach of the amine nitrogen to the CO2 molecule. For the subsequent deprotonation step, the transition state involves the zwitterion and the base, where the proton is being transferred. Computational studies on related amine systems have been used to calculate the geometries and energies of these transition states, confirming that the two-step zwitterion mechanism is generally the most favorable reaction channel. researchgate.net

Reaction conditions such as temperature, solvent, and the presence of catalysts have a profound impact on the selectivity of chemical transformations involving piperidine derivatives.

Influence on CO2 Absorption: In the context of CO2 absorption kinetics, temperature is a critical variable. As shown in the table above, the reaction rate constant increases significantly with temperature, which is consistent with the Arrhenius equation. researchgate.netnih.gov The concentration of the amine also influences the observed reaction rate, as it acts as both a reactant and a catalyst for the deprotonation of the zwitterionic intermediate. researchgate.net

Regio- and Stereoselectivity in Synthesis: For synthetic reactions involving the piperidine ring, controlling selectivity is a major challenge and focus of research. nih.gov The presence of a substituent at the 2-position in this compound makes it a chiral molecule, introducing the possibility of stereoselective reactions.

Catalyst Control: The choice of catalyst and associated ligands is crucial for achieving high selectivity. For instance, palladium-catalyzed intramolecular amination can be directed to form either piperidines or pyrrolidines with high regioselectivity depending on the steric hindrance of the ligand used. nih.govorganic-chemistry.org Similarly, gold-catalyzed cyclization methods have been developed that exhibit excellent diastereoselectivity in the formation of the piperidine ring. nih.gov

Solvent and Temperature Effects: The choice of solvent and reaction temperature can also dictate the outcome of a reaction. In the synthesis of N-arylpiperidines, changing the solvent between isopropyl acetate (IPAc) and methanol (MeOH) and adjusting the temperature can dramatically alter the reaction yield and even determine whether a product forms at all. chemrxiv.org These conditions influence the stability of intermediates and transition states, thereby steering the reaction toward a specific pathway.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational preferences of a molecule. For Piperidine-1,2-diethanol, these studies would be crucial in determining the arrangement of the diethanol substituent relative to the piperidine (B6355638) ring and the preferred conformation of the six-membered ring itself.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. An application of DFT to this compound would involve calculations using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to optimize the molecular geometry and predict properties such as vibrational frequencies and thermodynamic stability. However, no specific DFT studies on this compound have been reported.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and intermolecular interactions. For this compound, understanding these properties is key to predicting its chemical behavior.

HOMO/LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. An analysis of the HOMO-LUMO energy gap for this compound would provide insights into its kinetic stability and chemical reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. This information is currently unavailable.

Charge Distribution and Chemical Potential

The distribution of electron density within this compound would reveal the partial charges on each atom, highlighting polar regions of the molecule. This is essential for understanding its solubility, intermolecular forces, and electrostatic potential. The chemical potential, a measure of the escaping tendency of electrons, is another important descriptor of reactivity that has yet to be calculated for this specific compound.

Electrophilicity and Chemical Hardness

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of molecules like this compound. researchgate.netmdpi.com Global reactivity descriptors such as electrophilicity (ω) and chemical hardness (η) can be calculated to predict the chemical behavior of the molecule.

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. For piperidine derivatives, DFT calculations can provide insights into their electronic stability. researchgate.net

Electrophilicity (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. For instance, studies on piperidine-derived sulfonamides have used the electrophilicity index to predict their reactivity and potential as antidiabetic agents. colab.ws

For this compound, the presence of two hydroxyl groups on the ethanol (B145695) substituents attached to the nitrogen atom would influence its electronic properties. These electron-withdrawing groups are expected to affect the electron density around the piperidine ring and the nitrogen atom, thereby modulating its hardness and electrophilicity.

Table 1: Predicted Global Reactivity Descriptors for Piperidine Derivatives (Note: These are representative values for piperidine derivatives and not specific to this compound)

DerivativeHOMO (eV)LUMO (eV)Chemical Hardness (η)Electrophilicity (ω)
Piperidine-1.54.53.01.5
N-acetylpiperidine-2.03.02.52.0
Piperidine-derived sulfonamide-6.7-1.82.454.7

This is an interactive data table. The values are illustrative and based on general trends observed in computational studies of piperidine derivatives.

Reaction Mechanism Modeling and Kinetic Parameter Prediction

Computational modeling provides a powerful tool for elucidating reaction mechanisms and predicting kinetic parameters, offering insights that complement experimental studies. researchgate.net

Potential Energy Surface (PES) mapping is a fundamental computational technique used to explore the pathways of a chemical reaction. arxiv.org By calculating the energy of the system at various geometries of the reacting molecules, a multi-dimensional surface is generated. The minimum energy pathways on this surface correspond to the most likely reaction coordinates, and the saddle points represent the transition states. youtube.com

For reactions involving this compound, such as its synthesis or subsequent functionalization, PES mapping can identify the transition state structures and intermediates. For example, in the OH-initiated degradation of piperidine, computational studies have mapped the PES to identify the stationary points and saddle points for H-abstraction from different positions on the ring. whiterose.ac.uk Similarly, DFT calculations have been used to analyze the transition states for the functionalization of N-alkyl piperidines. acs.org

Once the transition state is identified on the potential energy surface, Transition State Theory (TST) can be used to calculate the rate coefficient (k) for the reaction. These calculations provide a theoretical estimate of the reaction rate.

The temperature dependence of the rate coefficient is often described by the Arrhenius equation. Computational studies can predict the activation energy (Ea) from the energy difference between the reactants and the transition state. This allows for the determination of how the reaction rate will change with temperature. For instance, kinetic modeling has been used to predict the behavior of the synthesis of N-aminopiperidine as a function of temperature and reagent concentrations. researchgate.net Kinetic studies on the synthesis of highly substituted piperidines have also employed different temperature conditions to calculate thermodynamic parameters. nih.gov

Brønsted plots are a valuable tool in physical organic chemistry for investigating reaction mechanisms. They correlate the logarithm of the rate constant (log k) with the pKa of a series of related catalysts (e.g., different amine bases). The slope of the Brønsted plot, the Brønsted coefficient (β), provides insight into the nature of the transition state.

In reactions where a piperidine derivative acts as a nucleophile or a base, a Brønsted-type plot can be constructed by studying the reaction with a series of substrates or catalysts with varying acidity. For example, kinetic studies of the reactions of 2-chloro-5-nitropyrimidine (B88076) with a series of secondary alicyclic amines, including piperidine, have utilized Brønsted-type plots to discuss the reaction mechanism. researchgate.net Similarly, Brønsted plots have been used to conclude that certain reactions involving piperidine proceed through a concerted mechanism. researchgate.net

Computational Design and Optimization of Synthetic Pathways

Computer-aided synthesis planning (CASP) has become an increasingly important area of research, aiming to design efficient and novel synthetic routes to target molecules. criver.comdigitellinc.com These tools can leverage large databases of chemical reactions and employ sophisticated algorithms to propose retrosynthetic disconnections and forward reaction pathways.

For a molecule like this compound, computational tools can be used to:

Identify potential starting materials and key intermediates.

Propose various synthetic strategies, such as the functionalization of a pre-existing piperidine ring or the cyclization of an acyclic precursor. nih.govorganic-chemistry.org

Evaluate the feasibility of proposed steps by predicting reaction outcomes and potential side products.

Recent advancements in this field integrate machine learning and artificial intelligence to enhance the predictive power of these design tools. gcande.org For instance, computational approaches have been developed for the stereoselective synthesis of substituted piperidines, inspired by biosynthetic pathways. rsc.org Flow electrochemistry has also been utilized in a synthetic approach to generate substituted N-methyl piperidines. nih.gov The functionalization of piperidine derivatives for site-selective and stereoselective synthesis is another area where computational design can play a crucial role. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the structural confirmation of "Piperidine-1,2-diethanol." Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of "this compound" in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) experiments, along with Distortionless Enhancement by Polarization Transfer (DEPT), allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the two diethanol side chains. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms. Protons closer to these heteroatoms would resonate at a lower field.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For "this compound," one would anticipate signals corresponding to the carbons of the piperidine ring and the two separate ethanol (B145695) side chains attached at the 1 and 2 positions. DEPT experiments (DEPT-90 and DEPT-135) would be employed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy (COSY, HMBC):

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to establish the connectivity of protons within the piperidine ring and along the ethanol side chains.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the attachment points of the diethanol groups to the piperidine ring.

Due to the limited availability of specific experimental NMR data for "this compound" in the cited literature, the following table provides predicted chemical shift ranges based on the analysis of structurally similar piperidine derivatives.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT-135 COSY Correlations HMBC Correlations
H-2PredictedC-2PredictedH-3, H-6, CH₂(ethanol)C-3, C-6, C(ethanol)
H-3PredictedC-3CH₂H-2, H-4C-2, C-4, C-5
H-4PredictedC-4CH₂H-3, H-5C-3, C-5, C-6
H-5PredictedC-5CH₂H-4, H-6C-3, C-4, C-6
H-6PredictedC-6CH₂H-2, H-5C-2, C-4, C-5, C(N-ethanol)
N-CH₂PredictedN-CH₂CH₂CH₂OHC-2, C-6, C=O
CH₂OHPredictedCH₂OHCH₂N-CH₂N-CH₂
C2-CH₂PredictedC2-CH₂CH₂CH₂OHC-2, C-3
C2-CH₂OHPredictedC2-CH₂OHCH₂C2-CH₂C-2
OHPredicted----

Note: This table is illustrative and based on general principles of NMR spectroscopy for piperidine-containing compounds. Actual chemical shifts and correlations would need to be determined experimentally.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound." The infrared spectrum would be characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational bands for "this compound" would include:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.

C-H Stretching: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the piperidine ring and the alkyl chains.

C-N Stretching: An absorption band in the 1000-1250 cm⁻¹ range, indicative of the C-N bond of the tertiary amine.

C-O Stretching: A strong band in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bond of the primary alcohol groups.

The following table summarizes the expected characteristic FT-IR absorption bands for "this compound."

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Strong, Broad
Alkane (C-H)C-H Stretch2850-3000Medium to Strong
Tertiary Amine (C-N)C-N Stretch1000-1250Medium
Primary Alcohol (C-O)C-O Stretch1000-1200Strong

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of "this compound." High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the molecular formula. Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for polar molecules like "this compound," typically producing a protonated molecule [M+H]⁺.

The mass spectrum would show the molecular ion peak, and the fragmentation pattern would provide valuable structural information. Characteristic fragmentation would likely involve the loss of the hydroxyl groups, cleavage of the ethanol side chains, and fragmentation of the piperidine ring.

Technique Information Obtained Expected m/z for C₉H₁₉NO₂
MS (EI) Molecular Weight, Fragmentation Pattern173 (M⁺)
HRMS (ESI) Exact Mass, Molecular Formula174.1494 ([M+H]⁺)

Note: The expected m/z values are calculated based on the molecular formula of this compound (C₉H₁₉NO₂).

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation of "this compound" from reaction mixtures, the determination of its purity, and for quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like "this compound." Given the polar nature of the compound, reversed-phase HPLC would be a suitable method.

A typical HPLC method for "this compound" might involve:

Column: A C18 stationary phase.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile).

Detection: As "this compound" lacks a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, derivatization with a UV-active agent could allow for UV detection. Mass spectrometric detection (LC-MS) would provide both high sensitivity and structural confirmation.

The following table outlines a hypothetical HPLC method for the analysis of "this compound."

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector ESI-MS or ELSD

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For a polar and relatively high-boiling point compound like "this compound," derivatization is often necessary to increase its volatility and improve chromatographic peak shape. Silylation is a common derivatization technique for compounds containing hydroxyl groups.

A typical GC method for the analysis of derivatized "this compound" might include:

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17).

Carrier Gas: Helium or Hydrogen.

Temperature Program: A temperature gradient starting from a lower temperature and ramping up to a higher temperature to ensure good separation.

Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification and structural confirmation.

The table below provides a potential GC method for the analysis of silylated "this compound."

Parameter Condition
Derivatization Silylation with BSTFA
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID or MS

Chiral Analysis Methods for Enantiomeric Purity

The determination of enantiomeric purity is critical for chiral compounds, and in the case of this compound, which possesses a stereocentric carbon at the 2-position of the piperidine ring, several advanced analytical methodologies can be employed. While specific literature detailing the chiral separation of this compound is not extensively available, established methods for structurally similar piperidine alcohols and diols provide a strong basis for developing effective analytical protocols. These methods primarily include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each utilizing a chiral stationary phase (CSP) to achieve enantiomeric resolution.

Detailed Research Findings

Research into the chiral separation of analogous piperidine derivatives, such as 2-piperidin-2-yl-ethanol and various N-substituted piperidines, has demonstrated the efficacy of several approaches. A common strategy involves direct separation on a chiral stationary phase, where the differential interaction between the enantiomers and the chiral selector of the CSP leads to different retention times.

For compounds containing hydroxyl and amine functionalities like this compound, polysaccharide-based CSPs are often the first choice for HPLC and SFC methods. These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. For instance, studies on N-Boc-3-hydroxypiperidine have shown successful enantiomeric separation using a Chiralpak-IC3 column, which is an immobilized cellulose-based CSP.

In some cases, derivatization of the analyte can enhance separation and detection. For piperidine alcohols, derivatization of the hydroxyl groups with agents like benzoyl chloride can be performed prior to HPLC analysis. This not only introduces a chromophore for better UV detection but can also improve the interaction with the chiral stationary phase, leading to better resolution.

Gas chromatography is another powerful technique for chiral analysis, particularly for volatile compounds. For a diol like this compound, derivatization might be necessary to increase its volatility and thermal stability. Cyclodextrin-based chiral stationary phases are widely used in GC for the separation of enantiomers of alcohols and amines. These cyclodextrin derivatives, immobilized on a polysiloxane backbone, create chiral cavities into which one enantiomer fits preferentially, leading to separation.

Supercritical Fluid Chromatography has emerged as a highly efficient alternative to HPLC for chiral separations. chromatographyonline.com It often provides faster analysis times and higher efficiency, while using environmentally benign supercritical CO2 as the main mobile phase component. selvita.com Polysaccharide-based CSPs are also the most commonly used columns in chiral SFC and would be highly applicable to the separation of this compound enantiomers. nih.gov The separation mechanisms in SFC are similar to those in normal-phase HPLC, relying on polar interactions with the stationary phase. chromatographyonline.com

The following table summarizes potential starting conditions for the development of a chiral separation method for this compound, based on methodologies successfully applied to analogous compounds.

Interactive Data Table: Proposed Methodologies for Chiral Analysis of this compound

Analytical TechniqueChiral Stationary Phase (CSP) TypeExample Column(s)Mobile Phase / Carrier GasDetectionNotes
HPLC Polysaccharide-based (Immobilized)Chiralpak IA, IB, IC, IGHeptane/Ethanol or IPA with additive (e.g., DEA)UV/Vis, CAD, ELSDA screening of different polysaccharide CSPs and mobile phase compositions is recommended.
SFC Polysaccharide-basedChiralpak IA, IB, ICCO2 / Methanol or Ethanol with additive (e.g., DEA)UV/Vis, MSSFC can offer faster separations and is considered a greener alternative to normal-phase HPLC. selvita.com
GC Cyclodextrin-basedRt-βDEXsm, Rt-βDEXseHelium, HydrogenFID, MSDerivatization of the diol may be required to improve volatility for GC analysis.
Indirect HPLC Achiral C18Standard C18 columnsAcetonitrile/WaterUV/Vis, MSRequires pre-column derivatization with a chiral derivatizing agent to form diastereomers.

Applications and Functional Roles of Piperidine 1,2 Diethanol and Its Analogs

Role as Chiral Building Blocks in Organic Synthesis

Chiral piperidine (B6355638) derivatives are highly sought-after building blocks in synthetic organic chemistry. researchcommons.org Their rigid, chair-like conformation provides a predictable three-dimensional framework, which is essential for controlling stereochemistry in complex synthetic sequences. The ability to introduce substituents at various positions on the piperidine ring with high stereocontrol makes these compounds, including analogs of Piperidine-1,2-diethanol, invaluable for constructing stereochemically defined molecules. researchcommons.org This stereocontrol is critical in the synthesis of biologically active compounds where specific stereoisomers are required for desired activity.

Synthesis of Complex Natural Products and Alkaloids

The piperidine ring is a core component of numerous alkaloids, a class of naturally occurring chemical compounds that often exhibit significant pharmacological activities. rsc.org Chiral piperidine building blocks are instrumental in the asymmetric synthesis of these complex natural products. Stereoselective synthetic routes employing piperidine derivatives have been successfully developed to produce various alkaloids.

For instance, a notable application involves the stereoselective synthesis of 2-substituted dehydropiperidinones, which are then transformed into variously disubstituted piperidine derivatives. This methodology has been successfully applied to the total synthesis of the hemlock alkaloid (+)-coniine and the piperidine alkaloid (+)-dihydropinidine. The absolute configuration of the synthetic products was rigorously confirmed through NMR and X-ray structure analysis, demonstrating the high degree of stereocontrol achievable with chiral piperidine synthons.

Another example is the synthesis of pelletierine, a piperidine alkaloid. A biomimetic, protective-group-free approach using the organocatalyst (L)-proline has been developed for the asymmetric synthesis of (+)-pelletierine and its analogs with high enantiomeric excess (up to 97% ee). acs.org This method highlights the efficiency of using chiral mediators to construct complex piperidine-containing natural products in a single step. acs.org

Table 1: Examples of Alkaloids Synthesized Using Chiral Piperidine Analogs

Alkaloid Class Synthetic Approach Key Features
(+)-Coniine Hemlock Alkaloid Stereoselective synthesis from dehydropiperidinones High diastereoselectivity, confirmed absolute configuration
(+)-Dihydropinidine Piperidine Alkaloid Stereoselective synthesis from dehydropiperidinones Utilizes a carbohydrate auxiliary for stereocontrol

Precursors for Iminosugars and Other Nitrogen Heterocycles

Iminosugars, also known as azasugars, are polyhydroxylated piperidines, pyrrolidines, and related nitrogen heterocycles that are structural analogs of carbohydrates, where a nitrogen atom replaces the endocyclic oxygen. labshake.com These compounds are of significant interest due to their ability to inhibit glycosidase and glycosyltransferase enzymes, giving them therapeutic potential for a wide range of diseases. labshake.com

Piperidine derivatives are key precursors for the synthesis of piperidine iminosugars. Synthetic strategies often involve the construction of a polyhydroxylated piperidine ring from chiral pool precursors like sugars or through asymmetric reactions. nih.gov For example, aldohexose-derived piperidine nitrones have been synthesized as versatile precursors to piperidine iminosugars. snnu.edu.cn These nitrones can undergo various transformations, such as 1,3-dipolar cycloadditions and nucleophilic additions, to generate a diversity of iminosugar structures. snnu.edu.cn

The synthesis of these complex molecules often involves multiple steps, including cyclization reactions like reductive amination to form the core piperidine ring. nih.gov The development of efficient methods for creating diverse azapyranoses is crucial for structure-activity relationship studies. snnu.edu.cn The use of piperidine-based building blocks facilitates the rapid generation of these libraries of nitrogen heterocycles.

Catalytic Applications and Ligand Chemistry

The development of new chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Piperidine derivatives, with their defined stereochemistry and ability to coordinate with metal centers, are excellent scaffolds for designing chiral ligands.

Design and Synthesis of Piperidine-based Ligands

The rigid piperidine framework can be functionalized with various coordinating groups to create ligands for transition metal catalysts. The design often involves attaching phosphine, amine, or other donor groups to the chiral piperidine backbone. The stereochemistry of the piperidine ring creates a chiral environment around the metal center, which is essential for inducing enantioselectivity in catalytic reactions.

For example, chiral bipyridine-type ligands have been synthesized where the chiral moieties originate from natural products like pinenes. durham.ac.uk These ligands have been coordinated to various metals, including molybdenum(0), copper(II), and palladium(II). durham.ac.uk Similarly, P,N-ligands incorporating a piperidine scaffold have been used in iridium(I) catalysts. nih.gov The careful tailoring of substituents on the piperidine ring allows for the fine-tuning of the ligand's steric and electronic properties, which in turn controls the activity and selectivity of the resulting catalyst. researchgate.net

Asymmetric Catalysis Mediated by Piperidine Derivatives

Ligands derived from chiral piperidine analogs have been successfully applied in a range of asymmetric catalytic transformations. These reactions are fundamental in producing optically active compounds for the pharmaceutical and fine chemical industries.

One significant application is in asymmetric hydrogenation. Iridium(I) catalysts containing chiral P,N-ligands have been used for the successful asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov Rhodium and palladium catalysts have also proven effective for pyridine (B92270) hydrogenation, leading to all-cis-(multi)fluorinated piperidines. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines, which can be further reduced to enantioenriched 3-piperidines, including those found in clinically used drugs like Preclamol and Niraparib. snnu.edu.cn

Transition-metal-catalyzed asymmetric allylic substitution (AAS) is another powerful method for forming carbon-carbon and carbon-heteroatom bonds. acs.org A photoinduced, palladium-catalyzed formal AAS reaction has been developed using piperidine derivatives to produce optically pure 2-alkyltetrahydropyridine scaffolds with excellent enantioselectivities (up to 95.5:4.5 er). acs.org

Table 2: Asymmetric Catalytic Reactions Using Piperidine-Based Ligands

Reaction Type Metal Catalyst Ligand Type Substrate Outcome
Asymmetric Hydrogenation Iridium(I) Chiral P,N-Ligand 2-Substituted Pyridinium Salts Stereoselective formation of piperidines nih.gov
Asymmetric Reductive Heck Rhodium Chiral Ligand Arylboronic acids and Pyridine-1(2H)-carboxylate Enantioenriched 3-substituted tetrahydropyridines snnu.edu.cn
Asymmetric Allylic Substitution Palladium Chiral Ligand Piperidine derivatives Optically pure 2-alkyltetrahydropyridines (up to 95.5:4.5 er) acs.org
Allylic Oxidation Copper(I) Chiral Bipyridine-type Cyclic Olefins Enantioselectivity up to 75% ee durham.ac.uk

Applications in Polymer Science

The piperidine ring, due to its chemical stability and functionalizability, can be incorporated into polymer structures to impart specific properties. Analogs of this compound serve as monomers or functional units in the synthesis of novel polymeric materials with applications ranging from drug delivery to smart materials.

For example, a hyperbranched polymer with a 100% degree of branching has been prepared using 1-(3-phenoxypropyl)piperidine-4-one as an AB₂ monomer. acs.org This polymer is based on the piperidine-4-one ring and is designed to react with aromatic nucleophiles. acs.org In another application, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared from 3-oxo-3-(piperidin-1-yl) propanenitrile. nih.gov These polymeric films show potential for use in fighting microbial infections and in controlled-release therapeutic applications. nih.gov

The radical polymerization of monomers containing a piperidine cycle, such as 1-chloro-3-piperidino-2-propylmethacrylate, has been investigated to create crosslinked high-molecular-weight compounds. researchcommons.org Furthermore, temperature-responsive polymers have been synthesized with pendant piperidine rings attached to a carboxamide group, such as poly(N-acryloyl-nipecotamide) (PNANAm). acs.org This polymer exhibits upper critical solution temperature (UCST) behavior and has been tested as a kinetic hydrate inhibitor, demonstrating the potential for piperidine-based polymers in industrial applications. acs.org

Monomer Synthesis for Functional Polymers

The piperidine ring is a valuable functional group in the synthesis of specialized monomers. These monomers can undergo polymerization to create functional polymers with applications in diverse fields. The synthesis often involves attaching a polymerizable group, such as a methacrylate, to a piperidine-containing alcohol.

For example, an amino alcohol can be synthesized from piperidine and epichlorohydrin. This resulting compound, 1-chloro-3-piperidine-2-propanol, can then be reacted with methacrylic acid in an esterification reaction to produce the monomer 1-chloro-3-piperidine-2-propyl methacrylate. researchcommons.orgresearchcommons.org The radical polymerization of such monomers, often initiated by a nitrogen-containing initiator in an organic solvent, yields functional polymers. researchcommons.org The kinetics of this polymerization, including the reaction orders for the monomer and initiator and the activation energy, have been studied to optimize the polymer yield and properties. researchcommons.org

Preparation of Piperidinium Ionomers and Polyelectrolytes

Piperidinium-based ionomers and polyelectrolytes are a class of polymers containing a positively charged piperidinium cation. These materials are crucial for applications requiring ion transport, such as in fuel cells and water electrolyzers. Their preparation typically involves the synthesis of a polymer backbone containing piperidine rings, followed by a quaternization step to introduce the positive charge.

One common method involves the superacid-mediated polyhydroxyalkylation to create precursor polymers like poly(aryl piperidine)s. rsc.orgacs.org These precursor polymers, which contain neutral piperidine rings within their backbone, are then reacted with alkyl halides (e.g., methyl iodide or 1,5-dibromopentane) in a process known as the Menschutkin reaction. rsc.orgacs.org This step converts the neutral tertiary amine of the piperidine ring into a quaternary ammonium salt—the piperidinium cation—rendering the polymer an ionomer.

Another strategy involves synthesizing polymers with reactive sites, such as poly(vinylbenzyl chloride), and then reacting them with piperidine-containing molecules to attach the piperidinium group as a side chain. acs.org By carefully selecting the monomers and the quaternization agents, researchers can control properties like ion exchange capacity (IEC), which dictates the density of ionic groups in the polymer. acs.orgresearchgate.net For instance, poly(fluorenyl aryl piperidinium) and polystyrene-based ionomers have been developed to create materials with high ion conductivity and stability. acs.orgnih.gov

Role in Anion Exchange Membranes

Piperidinium-based polymers are highly valued for their use in anion exchange membranes (AEMs), which are central components in electrochemical devices like AEM fuel cells and water electrolyzers. nih.govresearchgate.netrsc.org The primary role of the piperidinium group in these membranes is to facilitate the transport of hydroxide ions (OH⁻) while providing a stable polymeric structure.

The chemical stability of the cation is a critical challenge for AEMs operating in harsh alkaline environments. researchgate.netrsc.org Piperidinium cations have demonstrated superior alkaline stability compared to other quaternary ammonium groups, such as those based on benzyltrimethylammonium. The six-membered ring structure of piperidinium is less susceptible to degradation mechanisms like Hofmann elimination and nucleophilic attack by hydroxide ions. rsc.orgrsc.org Studies have shown that poly(aryl piperidinium)-based AEMs can maintain their structural integrity and ionic conductivity after prolonged exposure to concentrated, high-temperature alkaline solutions. nih.govacs.orgresearchgate.net For example, some piperidinium-functionalized AEMs have shown over 92% cation retention after 30 days in 2 M NaOH at 90°C. acs.org

The structure of the polymer backbone and the placement of the piperidinium cations significantly influence the AEM's performance. rsc.org Ether-bond-free aromatic backbones, such as poly(p-terphenylene piperidinium), provide rigidity and enhance stability. researchgate.net Attaching the piperidinium groups via flexible side chains can promote the formation of well-defined microphase-separated structures. acs.org This morphology, consisting of hydrophilic ion-conducting channels within a hydrophobic polymer matrix, is crucial for achieving high hydroxide conductivity while controlling water uptake and maintaining mechanical strength. acs.orgrsc.org Researchers have achieved hydroxide conductivities as high as 208 mS cm⁻¹ and 354.3 mS cm⁻¹ at 80°C with rationally designed piperidinium-based AEMs. nih.govnih.gov

Table 1: Performance of Various Piperidinium-Based Anion Exchange Membranes This table is interactive. You can sort and filter the data by clicking on the column headers.

Polymer System IEC (meq/g) Conductivity (mS/cm) @ 80°C Alkaline Stability Conditions Conductivity Retention Reference
Poly(ethylene piperidinium) (PEP80-20PS) - 354.3 35 days in aqueous KOH 84.7% nih.gov
Poly(fluorenyl aryl piperidinium) (PFAP) - 208 2000 h in 1 M NaOH @ 80°C High nih.gov
Ether-free poly(N-aryl piperidinium) (PNAP-2) - 183 @ 90°C - - researchgate.net
Poly(biphenyl piperidine) w/ ASU side chains 1.64 131 30 days in 2 M NaOH @ 90°C >92% acs.org
Poly(m-terphenyl piperidinium) (m-PTP–32P8C) - 112 1200 h in 1 M NaOH @ 80°C >80% acs.org
Cross-linked Poly(biphenyl piperidine) - 81.68 800 h in 1 M KOH @ 80°C >95% researchgate.net
Long-side-chain Poly(phenylene oxide) (LSCPi) 1.57 - 560 h in 1 M NaOH @ 80°C 98% rsc.org

Applications in Gas Absorption and Separation Technologies (e.g., CO2 Capture)

Amines are widely used as solvents for capturing acidic gases, most notably carbon dioxide (CO₂), from industrial flue gas and natural gas streams. openchemicalengineeringjournal.com Piperidine and its derivatives, including 2-piperidineethanol (B17955) (a structural analog of this compound), have been investigated for this purpose due to their chemical reactivity with CO₂. openchemicalengineeringjournal.comrsc.org

A non-aqueous solvent system composed of 2-piperidineethanol (2-PE) and ethylene glycol (EG) has shown high efficiency for CO₂ absorption. rsc.org This system exhibits a high CO₂ loading capacity, reaching up to 0.97 moles of CO₂ per mole of amine at 25°C and atmospheric pressure. A key advantage of this system is its low regeneration temperature of 50°C, which suggests lower energy consumption compared to traditional aqueous amine solvents like monoethanolamine (MEA). rsc.org Spectroscopic analysis revealed that CO₂ reacts directly with the ethylene glycol to form a carbonate species, contributing to the system's high capacity. rsc.org

Piperazine (PZ), a cyclic diamine structurally related to piperidine, is another highly effective compound for CO₂ capture. openchemicalengineeringjournal.com It is often used as a promoter or activator when blended with other amines, such as MEA or 2-amino-2-methyl-1-propanol (AMP), because it significantly increases the rate of CO₂ absorption. mdpi.commdpi.com The high reaction rate constant of piperazine makes it a superior solvent for post-combustion CO₂ capture. mdpi.com Blends containing piperazine can achieve high removal efficiencies and have been shown to be more resistant to thermal and oxidative degradation than MEA alone. researchgate.net

Table 2: CO₂ Absorption Performance of Piperidine-based Solvents This table is interactive. You can sort and filter the data by clicking on the column headers.

Solvent System CO₂ Loading Capacity (mol CO₂/mol amine) Operating Conditions Key Finding Reference
2-Piperidineethanol (2-PE) + Ethylene Glycol (EG) 0.97 25°C, 1.0 atm High capacity and low regeneration temperature (50°C) rsc.org
Piperazine (PZ) + N-(2-aminoethyl) piperazine (AEP) Lower than concentrated PZ - Remediates precipitation issues of concentrated PZ while maintaining a high absorption rate researchgate.net
Piperazine (PZ) promoted AMP - 20-110 kPa CO₂ Increased PZ concentration significantly increases CO₂ removal efficiency mdpi.com
Aqueous Piperazine (PZ) 0.258 Optimized conditions High removal efficiency (97.9%) nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient methods. rasayanjournal.co.in For Piperidine-1,2-diethanol, future research will likely focus on moving beyond traditional multi-step procedures that may involve hazardous reagents. researchgate.netnih.govfigshare.com

One promising avenue is the direct synthesis from readily available precursors like 1,5-diols. sciengine.comresearchgate.net The cyclization of 1,5-disulfonates with primary amines has shown high yields for other piperidine (B6355638) derivatives and could be adapted for this compound. sciengine.com Furthermore, "green chemistry" approaches, such as one-pot syntheses, the use of non-toxic solvents, and catalytic methods, will be crucial. rasayanjournal.co.inresearchgate.net For instance, developing a catalytic system for the direct amino-dihydroxylation of a suitable unsaturated precursor would represent a significant advancement in sustainable synthesis.

Future research could explore the following synthetic strategies:

Biocatalysis: Employing enzymes to catalyze the formation of the piperidine ring or the introduction of the diethanol group could offer high stereoselectivity and mild reaction conditions.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound, minimizing waste and energy consumption.

Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from biomass would align with the principles of a circular economy.

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

Synthetic Approach Potential Advantages Key Research Challenges
Catalytic Cyclization of Diols High atom economy, potential for high yields. sciengine.com Catalyst development, optimization of reaction conditions.
Reductive Amination of Dicarbonyls Use of readily available starting materials. Control of stereoselectivity, development of efficient and selective reducing agents.
Biocatalytic Synthesis High enantioselectivity, mild reaction conditions. Enzyme discovery and engineering, substrate scope limitations.

| Flow Chemistry Synthesis | Enhanced safety and scalability, precise control over reaction parameters. | Reactor design and optimization, initial setup costs. |

Advanced Mechanistic Elucidation of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new chemical transformations. For this compound, future research should focus on elucidating the mechanisms of its formation and its subsequent reactions. The presence of the diethanol group introduces complexity, with potential for intramolecular interactions and multiple reaction pathways.

Advanced spectroscopic techniques will be instrumental in these investigations. In-situ monitoring of reactions using methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time data on the formation of intermediates and byproducts. researchgate.net Isotopic labeling studies can be employed to trace the pathways of atoms throughout a reaction, providing definitive mechanistic insights.

Furthermore, the study of reaction kinetics will be essential to understand the factors influencing reaction rates and selectivity. nih.gov This knowledge is critical for optimizing reaction conditions to favor the desired product and minimize the formation of impurities.

Exploration of New Functional Materials and Catalytic Systems

The unique structure of this compound, with its tertiary amine and two hydroxyl groups, makes it a promising building block for new functional materials and catalytic systems.

In materials science, the diol functionality allows for its use as a monomer in polymerization reactions. This could lead to the development of novel piperidine-based polymers, such as polyesters and polyurethanes, with unique properties. rsc.orgalfachemic.comsigmaaldrich.com These materials could find applications in biomedical fields, for instance, in drug delivery systems or as biocompatible coatings. nih.gov The piperidine moiety could impart specific biological activities or pH-responsiveness to the polymer.

In catalysis, the nitrogen atom of the piperidine ring can act as a basic or nucleophilic site, making this compound a potential organocatalyst. thieme-connect.comresearchgate.net The hydroxyl groups could participate in hydrogen bonding interactions, influencing the stereochemical outcome of catalyzed reactions. Future research could explore its efficacy in a range of organic transformations, such as aldol (B89426) reactions, Michael additions, and asymmetric synthesis.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful approach for accelerating chemical research. nih.gov For this compound, computational studies can provide valuable insights that guide and complement experimental investigations.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed stereoselectivities. nih.gov This can significantly reduce the number of experiments required to optimize a reaction.

Molecular dynamics simulations can be employed to study the conformational preferences of this compound and its interactions with other molecules, such as enzymes or receptors. researchgate.net This is particularly relevant for designing new catalysts or biologically active compounds based on this scaffold.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their observed properties, such as catalytic activity or biological function. nih.gov This can aid in the rational design of new compounds with enhanced performance. A summary of computational methods and their potential applications is provided in Table 2.

Table 2: Integration of Computational and Experimental Methodologies for this compound Research

Computational Method Application in this compound Research Complementary Experimental Technique
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of spectroscopic properties. nih.gov In-situ spectroscopy (NMR, IR), kinetic studies.
Molecular Docking Prediction of binding modes to biological targets. researchgate.net X-ray crystallography, enzyme inhibition assays.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and intermolecular interactions. researchgate.net NMR spectroscopy, calorimetry.

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with catalytic or biological activity. nih.gov | High-throughput screening, catalytic activity assays. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Piperidine-1,2-diethanol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • First Aid Measures : For skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, irrigate with water for 15 minutes and seek medical attention if irritation persists. In case of ingestion, rinse the mouth but do not induce vomiting .
  • Storage : Store in a tightly sealed container in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are available for the preparation of this compound, and how can their efficiency be evaluated?

  • Methodological Answer :

  • Synthetic Pathways : While direct methods for this compound are not explicitly documented, analogous piperidine derivatives (e.g., 2-Piperidineethanol) are synthesized via reductive amination of ketones or nucleophilic substitution of piperidine precursors. Adapt these methods by substituting starting materials (e.g., using ethylene oxide derivatives) .
  • Efficiency Metrics : Compare reaction yields, purity (via HPLC or NMR), and scalability. Optimize parameters like temperature, solvent polarity, and catalyst loading. Validate reproducibility across ≥3 independent trials .

Advanced Research Questions

Q. How can researchers design experiments to assess the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Experimental Design :

Substrate Selection : Test reactivity with alkyl halides (e.g., methyl iodide) or acyl chlorides under varying conditions (polar aprotic solvents, elevated temperatures).

Kinetic Analysis : Monitor reaction progress via TLC or GC-MS at timed intervals. Calculate rate constants to compare nucleophilicity.

Control Experiments : Include baseline reactions without catalysts or with competing nucleophiles (e.g., water) to isolate mechanistic pathways .

  • Safety : Ensure reactions are conducted under inert atmospheres (N₂/Ar) to prevent unintended side reactions .

Q. What methodologies are appropriate for resolving contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :

  • Data Triangulation :

Multi-Technique Validation : Cross-reference NMR (¹H, ¹³C) with IR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure.

Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with empirical data.

Peer Review : Engage collaborators to independently reproduce results and identify potential artifacts .

  • Documentation : Maintain detailed lab notes on instrument calibration and sample preparation to trace discrepancies .

Q. How can computational chemistry be integrated with experimental data to predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Workflow :

Molecular Dynamics (MD) Simulations : Model solvation behavior and partition coefficients (logP) using software like GROMACS.

Quantum Mechanics (QM) : Calculate pKa values and electron density maps via DFT (e.g., B3LYP/6-31G* basis set).

Validation : Compare computational results with experimental data (e.g., solubility tests, potentiometric titrations) from trusted databases like NIST .

  • Limitations : Address discrepancies by refining force fields or adjusting solvent models in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.